

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromonicotinic acid**

Cat. No.: **B102462**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonicotinic acid is a halogenated derivative of nicotinic acid, a member of the pyridinecarboxylic acid family.^[1] Its structural features, including the pyridine ring, a carboxylic acid group, and a bromine substituent, make it a compound of significant interest in medicinal chemistry and drug development. The presence and position of the bromine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Bromonicotinic acid**, complete with experimental methodologies and a logical workflow for its characterization.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **4-Bromonicotinic acid**. This data is essential for predicting its behavior in biological systems and for guiding formulation development.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrNO ₂	[1] [2]
Molecular Weight	202.01 g/mol	[2]
Melting Point	118-134 °C	
Boiling Point (Predicted)	334.5 ± 27.0 °C	
Density (Predicted)	1.813 ± 0.06 g/cm ³	
pKa (Predicted)	0.85 ± 0.10	
logP	1.5423	
Appearance	Pale brown to dark brown solid	
Solubility	Soluble in polar solvents such as water and alcohols. [1]	

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. While specific experimental data for **4-Bromonicotinic acid** is not extensively published, this section outlines standard protocols for measuring the key parameters listed above.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **4-Bromonicotinic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[\[3\]](#)
- Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

- Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility data is critical for formulation design and for understanding a drug's absorption characteristics.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of **4-Bromonicotinic acid** is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer of a specific pH) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **4-Bromonicotinic acid** in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

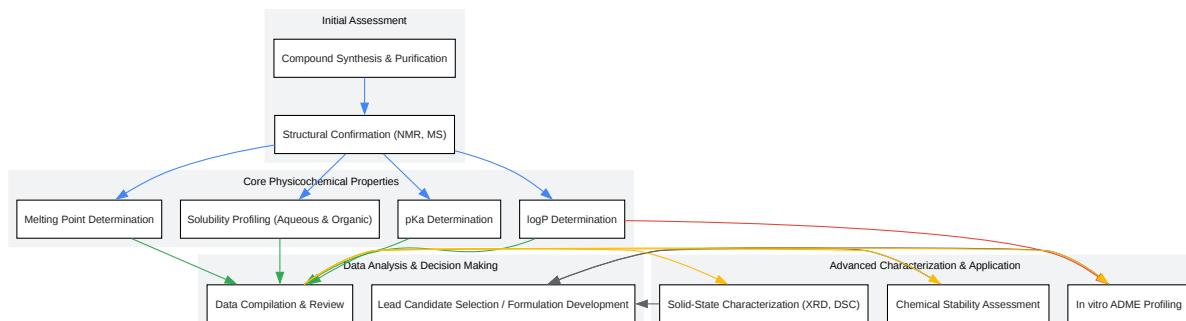
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **4-Bromonicotinic acid**, the pKa of the carboxylic acid group is a key determinant of its ionization state at physiological pH.

Methodology: Potentiometric Titration

- Sample Preparation: A precise amount of **4-Bromonicotinic acid** is dissolved in a known volume of water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH of the solution is monitored continuously using a calibrated pH electrode. [\[4\]](#)
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
- pKa Determination: The pKa is determined from the titration curve as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. [\[5\]](#)

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.


Methodology: Shake-Flask Method

- System Preparation: A two-phase system is prepared using n-octanol and water (or a buffer of a specific pH), which are pre-saturated with each other.
- Partitioning: A known amount of **4-Bromonicotinic acid** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
- Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: The two phases are separated by centrifugation.
- Quantification: The concentration of **4-Bromonicotinic acid** in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[6]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity such as **4-Bromonicotinic acid**. This process is fundamental in early-stage drug discovery and development.

[Click to download full resolution via product page](#)

Caption: Physicochemical characterization workflow.

Conclusion

The physicochemical properties of **4-Bromonicotinic acid** are pivotal for its development as a potential therapeutic agent. A thorough understanding of its solubility, pKa, and lipophilicity,

obtained through standardized experimental protocols, is essential for predicting its in vivo behavior and for designing effective and stable formulations. The systematic characterization workflow outlined in this guide provides a robust framework for the evaluation of this and other novel chemical entities in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 15366-62-8: 4-Bromonicotinic acid | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Bromonicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102462#physicochemical-properties-of-4-bromonicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com